molecular formula C13H13BrN2O2S B13874650 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine

5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine

Cat. No.: B13874650
M. Wt: 341.23 g/mol
InChI Key: LFRLTXCWHQDBNW-UHFFFAOYSA-N
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Description

5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine is an organic compound with the molecular formula C12H12BrN2O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine The compound features a bromine atom at the 5-position, a methoxyphenylmethoxy group at the 4-position, and a methylsulfanyl group at the 2-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine typically involves multi-step organic reactions. One common method includes:

    Methoxyphenylmethoxy Group Addition:

    Methylsulfanyl Group Addition: The methylsulfanyl group is introduced at the 2-position, typically through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-(4-methoxyphenyl)pyrimidine: Lacks the methylsulfanyl group.

    4-Methoxyphenylboronic acid: Used in similar coupling reactions but lacks the pyrimidine ring.

    4-Methoxyphenyl isocyanate: Similar aromatic structure but different functional groups.

Uniqueness

5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine is unique due to the combination of its functional groups, which impart specific chemical reactivity and potential biological activity. The presence of the bromine atom, methoxyphenylmethoxy group, and methylsulfanyl group allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C13H13BrN2O2S

Molecular Weight

341.23 g/mol

IUPAC Name

5-bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfanylpyrimidine

InChI

InChI=1S/C13H13BrN2O2S/c1-17-10-5-3-9(4-6-10)8-18-12-11(14)7-15-13(16-12)19-2/h3-7H,8H2,1-2H3

InChI Key

LFRLTXCWHQDBNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC(=NC=C2Br)SC

Origin of Product

United States

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